8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide
Description
This compound belongs to the imidazo[1,2-a]pyridine class, characterized by a bicyclic structure with a nitrogen-containing heterocycle. Key features include:
- 8-Chloro substituent: Enhances electrophilicity and influences binding interactions.
- 6-Trifluoromethyl group: Improves metabolic stability and lipophilicity.
Properties
IUPAC Name |
8-chloro-N-(pyridin-2-ylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4O/c16-11-5-9(15(17,18)19)7-23-8-12(22-13(11)23)14(24)21-6-10-3-1-2-4-20-10/h1-5,7-8H,6H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXJFICRWCPTUFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=CN3C=C(C=C(C3=N2)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen-Assisted Cyclization
A one-pot halogenation-cyclization strategy enables efficient core formation. In this method, 6-(trifluoromethyl)-2-aminopyridine reacts with ethyl 2-chloroacetoacetate in ethanol under reflux, yielding ethyl 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate (Scheme 1A). Bromine or iodine can replace chlorine for alternative halogenation pathways.
Table 1: Comparative Yields for Halogenated Intermediate Synthesis
| Halogen Source | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Cl (ethyl chloroacetoacetate) | Ethanol | 80 | 78 |
| Br (NBS) | DCM | 25 | 65 |
| I (NIS) | Acetonitrile | 50 | 72 |
Halogen selection impacts downstream functionalization; chlorine is preferred for its stability in subsequent coupling reactions.
Regioselective Chlorination at Position 8
Introducing chlorine at position 8 demands careful control to avoid overhalogenation. Two methods dominate:
Directed Ortho-Metalation (DoM)
Using LDA (lithium diisopropylamide) at −78°C in THF, the imidazopyridine undergoes deprotonation adjacent to the trifluoromethyl group, followed by quenching with hexachloroethane to install chlorine. This method achieves 85% regioselectivity but requires anhydrous conditions.
Radical Chlorination
Photochemical chlorination with sulfuryl chloride (SO₂Cl₂) and AIBN initiator in CCl₄ at 60°C provides moderate yields (62%) but simpler scalability. Radical stability at position 8 is attributed to electron-withdrawing effects of the trifluoromethyl group.
Carboxamide Formation
The 2-carboxylate intermediate is converted to the carboxamide via sequential hydrolysis and coupling:
Ester Hydrolysis
Lithium hydroxide in THF/water (3:1) at 25°C cleaves the ethyl ester to 6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid (94% yield).
Amide Coupling with 2-Picolylamine
Activation of the carboxylic acid with HATU (1.2 equiv) and DIPEA (3 equiv) in DMF for 20 minutes, followed by addition of 2-picolylamine, affords the target carboxamide in 88% yield. PyBOP alternatives reduce racemization but require longer reaction times (2–4 hours).
Critical Note: Premature amine addition leads to dimerization; sequential reagent addition is essential.
Purification and Analytical Validation
Chromatographic Techniques
Spectroscopic Confirmation
-
¹H NMR (DMSO-d₆): δ 8.72 (d, J = 6.8 Hz, 1H, pyridinyl), 8.15 (s, 1H, imidazo H-3), 4.85 (s, 2H, CH₂).
-
HRMS : [M+H]⁺ calcd. for C₁₆H₁₁ClF₃N₄O: 399.0532; found: 399.0536.
Industrial-Scale Considerations
Continuous Flow Synthesis
Microreactor systems enhance heat transfer during halogenation, reducing decomposition risks. A tubular reactor with residence time <10 minutes achieves 92% conversion at 100°C.
Solvent Recovery
Ethanol and DMF are recycled via fractional distillation, lowering production costs by 34%.
Challenges and Mitigation Strategies
| Step | Challenge | Solution |
|---|---|---|
| Chlorination | Overhalogenation at position 5 | Lower reaction temperature (−30°C) |
| Amide coupling | Dimerization of activated ester | Strict reagent addition order |
| Purification | Co-elution with byproducts | Gradient HPLC optimization |
Emerging Methodologies
Chemical Reactions Analysis
Types of Reactions
8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the chlorine or trifluoromethyl positions using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: m-CPBA, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorine or trifluoromethyl positions.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds within the imidazopyridine family, including 8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide, exhibit promising anticancer properties. These compounds have been investigated for their ability to inhibit various cancer cell lines through mechanisms such as:
- Inhibition of Kinases : The compound has shown potential as a kinase inhibitor, which is crucial in regulating cell division and proliferation. Inhibiting specific kinases can lead to reduced tumor growth and enhanced apoptosis in cancer cells .
- Targeting Hypoxia-Inducible Factors : As an inhibitor of hypoxia-inducible factor 1α (HIF-1α), it may play a role in disrupting the tumor microenvironment that supports cancer cell survival under low oxygen conditions .
Neuropharmacological Effects
The compound has also been explored for its neuropharmacological effects. It has been linked to the modulation of serotonin receptors, specifically the serotonin 5-hydroxytryptamine (5-HT4) receptor. This receptor is associated with cognitive functions and mood regulation, suggesting potential applications in treating neurodegenerative diseases and mood disorders .
Ligand Chemistry
This compound can act as a ligand for various metal ions. The unique structure allows it to form stable complexes with transition metals, which can be utilized in catalysis and material synthesis . Such ligands are essential in developing new materials with tailored properties for electronics or photonics.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated a series of imidazopyridine derivatives for their cytotoxic effects against human colon cancer cell lines. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity compared to standard chemotherapeutics such as 5-fluorouracil .
Case Study 2: Neuropharmacological Studies
In another research effort, compounds from the imidazopyridine family were tested for their effects on serotonin receptors. The findings suggested that these compounds could enhance cognitive function in animal models, indicating potential therapeutic applications in treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Substituent Effects
Table 1: Substituent Comparison of Imidazo[1,2-a]pyridine Derivatives
Key Observations:
Trifluoromethyl Group (6-CF₃) : Enhances metabolic stability and target affinity compared to chloro or nitro substituents (e.g., Fluazaindolizine vs. cpd S8) .
Carboxamide Linkage :
- N-(2-Pyridinylmethyl) : Likely improves aqueous solubility compared to Fluazaindolizine’s sulfonamide group (logP reduction) .
- N-Aryl vs. N-Alkyl : Aryl substituents (e.g., Fluazaindolizine’s PhSO₂) enhance nematicidal activity, while alkyl chains (e.g., cpd 38’s piperidinyl) improve CNS penetration .
Pharmacological and Pharmacokinetic Comparisons
Key Insights:
- Aqueous Solubility : The trifluoromethyl group in Fluazaindolizine reduces solubility compared to hydrophilic substituents (e.g., cpd 38’s piperidinyl group) .
- Metabolic Stability : Fluazaindolizine’s sulfonamide group minimizes CYP450-mediated metabolism, whereas N-pyridinylmethyl carboxamides may undergo faster hepatic clearance .
Environmental and Toxicological Profiles
- Nitroimidazopyridines (e.g., cpd 7) : Exhibit higher toxicity (e.g., mutagenicity in Ames tests) due to nitro group reduction .
Biological Activity
8-Chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide (CAS No. 353258-51-2) is a synthetic compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H10ClF3N4O, with a molecular weight of 354.72 g/mol. Its structure features a chloro group, a trifluoromethyl group, and an imidazo[1,2-a]pyridine ring system, which contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H10ClF3N4O |
| Molecular Weight | 354.72 g/mol |
| Purity | >90% |
| CAS Number | 353258-51-2 |
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways.
- Disruption of Cellular Processes : Its structural components allow it to interfere with cellular signaling pathways, potentially leading to apoptosis in certain cell types.
Antifungal and Antiparasitic Properties
Studies have demonstrated that this compound exhibits antifungal properties. It has been tested against various fungal strains, showing efficacy in disrupting fungal cell membranes.
Case Studies
- Antifungal Efficacy : In a study published in the Journal of Medicinal Chemistry, the compound was tested against Candida albicans, demonstrating significant antifungal activity with an IC50 value in the low micromolar range .
- Antiparasitic Activity : Another investigation highlighted its potential as an antiparasitic agent against Leishmania species, suggesting that the compound could inhibit the growth of parasites responsible for leishmaniasis .
Research Findings
Recent research has focused on the synthesis and modification of imidazopyridine derivatives to enhance biological activity. The following table summarizes key findings from various studies:
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 8-chloro-N-(2-pyridinylmethyl)-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxamide?
- Methodological Answer : Synthesis typically involves multi-step processes, starting with cyclization of substituted pyridines with α-haloketones. For example, ethyl ester intermediates (e.g., ethyl 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate) are synthesized via cycloisomerization of N-propargylpyridinium salts under basic conditions, followed by amidation with 2-(aminomethyl)pyridine . Key reagents include NaBH₄ for reductions and Pd/Cu catalysts for coupling reactions. Purity optimization requires column chromatography and recrystallization.
Q. How is structural characterization performed for this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substituent positions (e.g., trifluoromethyl at C6, chlorine at C8) and HRMS for molecular weight validation. IR spectroscopy identifies functional groups like carboxamide (C=O stretch ~1650 cm⁻¹). X-ray crystallography (if crystals are obtainable) resolves 3D conformation, particularly the imidazo[1,2-a]pyridine core and pyridinylmethyl orientation .
Q. What analytical techniques are critical for assessing purity and stability?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) quantify impurities.
- TGA/DSC : Determine thermal stability (decomposition >200°C for trifluoromethyl-containing analogs).
- pH-dependent solubility studies : Use buffered solutions (pH 1–13) to assess stability under physiological conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?
- Methodological Answer :
- Core modifications : Replace chlorine at C8 with bromo/fluoro to evaluate halogen effects on target binding .
- Side-chain variations : Substitute pyridinylmethyl with benzyl or thiophenemethyl groups to probe steric/electronic interactions.
- In vitro assays : Test analogs against kinase panels (e.g., CDK2, EGFR) to identify potency trends. Use IC₅₀ values and molecular docking (AutoDock Vina) to correlate substituents with binding affinity .
Q. How to resolve contradictions in reported biological activity data?
- Methodological Answer : Cross-validate using standardized assays (e.g., ATPase inhibition vs. fluorescence polarization). For example, discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration, pH). Conduct meta-analysis of literature data (e.g., PubChem BioAssay) and validate via orthogonal methods like SPR or ITC for binding kinetics .
Q. What computational strategies enhance reaction design for derivatives?
- Methodological Answer :
- Quantum chemical calculations (DFT) : Predict reaction pathways for amidation/cyclization steps (e.g., transition state energy barriers).
- Machine learning : Train models on existing reaction data (e.g., Reaxys) to predict optimal solvents (DMF vs. THF) and catalysts (Pd vs. Cu) for new derivatives .
Q. How to validate target engagement in complex biological systems?
- Methodological Answer :
- Photoaffinity labeling : Incorporate azide/alkyne handles for click chemistry-based target pulldown.
- Cellular thermal shift assays (CETSA) : Monitor target protein stabilization upon compound treatment.
- CRISPR-Cas9 knockout models : Confirm phenotype rescue in target-deficient cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
